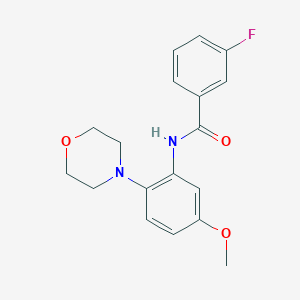![molecular formula C17H25N3O2 B243907 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243907.png)
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
Mecanismo De Acción
BTK is a key signaling molecule in the B-cell receptor pathway, which plays a critical role in the survival and proliferation of B-cells. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce tumor regression and prolong survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass BTK.
Direcciones Futuras
There are several potential future directions for the development of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide. One area of interest is the combination of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Another potential direction is the investigation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in other types of cancer, such as solid tumors. Additionally, the development of biomarkers to predict response to N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide could help to identify patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact details of the synthesis are proprietary, but it is known that N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is synthesized using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been tested in combination with other drugs, such as venetoclax and lenalidomide, to enhance its efficacy. The results of these studies have shown that N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is a potent inhibitor of BTK and has significant anti-tumor activity.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)12-17(22)20-10-8-19(9-11-20)16-6-4-15(5-7-16)18-14(3)21/h4-7,13H,8-12H2,1-3H3,(H,18,21) |
Clave InChI |
DBLBCJADVLROKI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243824.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)